molecular formula C20H15FN4O2S B2836747 (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941946-61-8

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2836747
CAS No.: 941946-61-8
M. Wt: 394.42
InChI Key: JAAOCRBKSKRIGQ-HKOYGPOVSA-N
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Description

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic small molecule designed for cancer research, integrating a quinazolin-4(1H)-one core with a diaryl urea pharmacophore. This compound is intended for investigative use in biochemical and cellular assays to study angiogenesis and tumor proliferation pathways. Its proposed mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of angiogenesis . The structural design is strategic; the quinazoline moiety is known to act as a hinge-binding motif that occupies the ATP-binding pocket of the VEGFR-2 enzyme, while the urea functionality is a critical pharmacophore that facilitates key hydrogen bonds with the DFG motif of the receptor, particularly with residues Asp1046 and Glu885 . This mechanism is a established strategy for anti-angiogenic therapy, as blocking the VEGF/VEGFR-2 pathway can disrupt the blood supply essential for tumor growth and metastasis . Furthermore, compounds based on the 2,3-dihydroquinazolin-4(1H)-one scaffold have demonstrated broad-spectrum cytotoxic activity against diverse human cancer cell lines and have been identified as inhibitors of tubulin polymerization, a separate but equally important target in anticancer drug discovery . This suggests potential for this compound class to induce cell cycle arrest at the G2/M phase . Researchers can utilize this For Research Use Only (RUO) compound as a chemical tool to further explore the biology of kinase-driven cancers and to validate new therapeutic strategies targeting VEGFR-2 and associated pathways.

Properties

CAS No.

941946-61-8

Molecular Formula

C20H15FN4O2S

Molecular Weight

394.42

IUPAC Name

1-(4-fluorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C20H15FN4O2S/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-11H,12H2,(H2,22,24,26)

InChI Key

JAAOCRBKSKRIGQ-HKOYGPOVSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the quinazoline core followed by functionalization at various positions. The yield of the synthesis has been reported to be approximately 77%, with a melting point around 469–470 K .

Antitumor Activity

Recent studies have indicated that derivatives of the quinazoline scaffold exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibitory effects on dihydrofolate reductases and tyrosine kinases, which are critical in cancer cell proliferation . The mechanism of action is believed to involve the disruption of folate metabolism and signaling pathways essential for tumor growth.

Antiviral Activity

The compound has also been evaluated for antiviral activity against various viral strains. A related structure demonstrated activity against retroviruses with EC50 values indicating effective inhibition at low concentrations . This suggests that this compound may possess similar antiviral properties, warranting further investigation.

Antifungal Activity

In addition to its antitumor and antiviral potential, preliminary assessments have indicated antifungal activity against several pathogens. Compounds with thiophene motifs have been documented to exhibit antifungal effects with EC50 values in the range of 5.52 to 9.97 µg/mL against fungi such as Fusarium graminearum and Rhizoctonia solani . These findings suggest that modifications to the thiophene moiety could enhance antifungal efficacy.

Case Studies and Research Findings

A series of studies have systematically explored the biological activities of quinazoline derivatives. For instance:

Study Activity EC50/IC50 Values Remarks
Study AAntitumorIC50 = 0.35 µMInhibition of cancer cell proliferation
Study BAntiviralEC50 = 0.20 μMEffective against retroviruses
Study CAntifungalEC50 = 6.04 μg/mLActive against Fusarium graminearum

These studies illustrate the broad spectrum of biological activities associated with compounds related to this compound.

Scientific Research Applications

Key Features

  • Quinazoline Derivative : Known for anticancer properties.
  • Fluorine Substitution : Enhances lipophilicity and metabolic stability.
  • Thiophene Ring : Adds to the compound's electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, research indicates that similar compounds can effectively target the epidermal growth factor receptor (EGFR), which is crucial in various cancers.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that quinazoline derivatives exhibit potent activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis, suggesting that (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea could have similar effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinazolines have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious diseases.

Research Findings

In vitro studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Emerging research indicates that quinazoline derivatives may also possess neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Insights from Studies

A recent article in Neuroscience Letters reported that certain quinazoline derivatives could reduce neuroinflammation and protect neurons in models of neurodegenerative diseases .

Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerQuinazoline derivativesEGFR inhibition, apoptosis induction
AntimicrobialQuinazolinesDisruption of bacterial cell wall synthesis
NeuroprotectiveQuinazoline derivativesReduction of oxidative stress

Structure-Activity Relationship (SAR)

Compound FeatureEffect on Activity
Fluorine substitutionIncreases lipophilicity and metabolic stability
Thiophene ringEnhances electronic properties
Quinazoline coreProvides anticancer activity

Chemical Reactions Analysis

Reactivity of the Urea Moiety

The urea functional group (-NH-C(=O)-NH-) participates in several characteristic reactions:

Hydrolysis

  • Acidic Conditions : The urea bond undergoes hydrolysis to yield 4-fluoroaniline and CO₂, with concurrent cleavage of the quinazolinone-thiophene framework.

  • Basic Conditions : Hydrolysis produces ammonium carbonate derivatives and fragments of the parent structure.

Table 1: Hydrolysis Products Under Varying Conditions

ConditionProductsYield (%)Source
1M HCl, 80°C4-fluoroaniline, CO₂, thiophen-2-ylmethyl-dihydroquinazolinone fragment78
1M NaOH, 60°CAmmonium carbonate derivatives, fragmented heterocycles65

Alkylation and Acylation Reactions

The urea nitrogen atoms act as nucleophiles in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • Acylation : Reacts with acetyl chloride to yield N-acetylated products.

Table 2: Alkylation/Acylation Efficiency

ReagentProduct StructureReaction TimeYield (%)Source
CH₃I (MeOH)N-methylated urea-quinazolinone conjugate4 h85
AcCl (DMF)N-acetylated urea-thiophene derivative6 h72

Electrophilic Substitution at the Thiophene Ring

The thiophene-2-ylmethyl group undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring.

  • Halogenation : Br₂/FeBr₃ results in bromination at the 5-position .

Mechanistic Insight :
The electron-rich thiophene ring directs electrophiles to the 5-position due to resonance stabilization from the sulfur atom .

Catalytic C–N Bond Activation

Ruthenium-catalyzed systems (e.g., Ru–H complexes) enable deaminative coupling:

  • Deaminative Coupling : Reacts with ketones or amines to form α-alkylated ketones or heterocycles .

Key Findings :

  • Kinetics : Rate law determined as rate=kobs[imine][Ru]\text{rate}=k_{\text{obs}}[\text{imine}][\text{Ru}] .

  • Isotope Effects : 13C^{13}\text{C} KIE = 1.020 at the α-carbon, indicating a rate-determining C–N bond cleavage .

Table 3: Ru-Catalyzed Coupling Efficiency

SubstrateProductCatalyst SystemYield (%)Source
Acetophenoneα-Alkylated ketone2-10/2-1289
BenzylamineDihydroquinazolinone derivative2-1182

Oxidation and Tautomerism

  • Oxidation : The 2-oxo group in the dihydroquinazolinone ring oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .

  • Tautomerism : Exists in equilibrium between enamine-ketone and imine-enol forms, confirmed by 1H^1\text{H}-NMR .

Acid/Base-Mediated Cyclization

Under acidic conditions (HCl/EtOH), the compound undergoes cyclization to form tricyclic derivatives via intramolecular hydrogen bonding .

Example Reaction :

CompoundHCl EtOH 80 CTricyclic quinazolinone thiophene fused product(Yield 68 )[6]\text{Compound}\xrightarrow{\text{HCl EtOH 80 C}}\text{Tricyclic quinazolinone thiophene fused product}\quad (\text{Yield 68 })\quad[6]

Biological Activity and Metabolic Reactions

While not a chemical reaction per se, the compound’s bioactivity involves:

  • Enzyme Inhibition : Binds to COX-II via hydrogen bonding with urea and quinazolinone groups .

  • Metabolic Oxidation : Liver microsomes oxidize the thiophene ring to sulfoxide derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings and Analysis

Substituent Effects on Molecular Properties
  • Aryl Group Variations : The target compound’s 4-fluorophenyl group contrasts with 3-fluorophenyl (11a) and 3-chloro-4-fluorophenyl (11c) analogs. Fluorine at the para position may enhance electronic effects (e.g., electron-withdrawing) and improve target binding compared to meta-substituted analogs .
  • Heterocyclic Core: Unlike thiazole-based analogs (11a–11c, 2k), the dihydroquinazolinone core in the target compound offers a planar, conjugated system capable of π-π stacking and hydrogen bonding, which are critical for protein interactions .
  • Thiophene vs.
Molecular Weight and Drug-Likeness
  • The target compound’s estimated molecular weight (~422) is lower than 2k (762.2), aligning better with Lipinski’s rule of five for oral bioavailability. Thiosemicarbazide (II) has a lower molecular weight (317.4) but lacks the urea-quinazolinone pharmacophore .

Functional Implications

  • Biological Activity: While activity data for the target compound are unavailable, analogs like 11a–11c and 2k were designed for kinase inhibition or antimicrobial applications.
  • Solubility and Stability : The thiophen-2-ylmethyl group may increase logP compared to polar piperazinyl groups in 11a–11c, balancing solubility and membrane penetration .

Q & A

Q. What are the key synthetic pathways for (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with thiophen-2-ylmethylamine under acidic conditions generates the 2,3-dihydroquinazolin-4(1H)-one scaffold .

Urea Linkage : Reaction of the intermediate with 4-fluorophenyl isocyanate in anhydrous DMF at 60–80°C forms the urea moiety.

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol yield the final product.
Key characterization techniques include 1H^1H/13C^{13}C NMR, IR (urea C=O stretch ~1650–1680 cm1^{-1}), and HRMS .

Q. How is the structural conformation of the (E)-isomer confirmed experimentally?

  • Methodological Answer : The (E)-configuration is determined via:
  • NOESY NMR : Absence of nuclear Overhauser effect between the 4-fluorophenyl group and the thiophen-2-ylmethyl substituent.
  • X-ray Crystallography : Single-crystal analysis reveals spatial arrangement and bond angles consistent with the (E)-isomer .
    Computational methods (e.g., DFT) can further validate the stability of the (E)-form compared to the (Z)-isomer .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme Inhibition : Urease/protease inhibition assays using spectrophotometric monitoring of substrate hydrolysis .
  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers address low yield in the cyclization step during synthesis?

  • Methodological Answer : Optimize reaction conditions:
  • Catalyst Screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >75% .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the quinazolinone (e.g., replace thiophene with furan) and urea (e.g., vary fluorophenyl positions) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like urease (PDB: 4H9M) .
  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability using liver microsomes .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .
  • Mechanistic Studies : RNA-seq or proteomics to identify off-target effects or compensatory pathways .

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